Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate

Chiral synthesis Stereochemical purity HCV NS5A inhibitor intermediate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS 1543987-22-9 for racemate; CAS 1241377-38-7 for (S)-enantiomer) is a protected cyclohexylglycine derivative bearing an N-Cbz (benzyloxycarbonyl) group, a methyl ester, and a free 4-oxo substituent on the cyclohexane ring. With molecular formula C₁₇H₂₁NO₅ and a molecular weight of approximately 319.4 g/mol, the compound serves as a chiral or racemic synthetic intermediate in medicinal chemistry programs, most notably as a building block for hepatitis C virus (HCV) NS5A inhibitors.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
Cat. No. B13087458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)
InChIKeyHGVUVLXXCDCOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: Core Bench and Procurement Profile


Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS 1543987-22-9 for racemate; CAS 1241377-38-7 for (S)-enantiomer) is a protected cyclohexylglycine derivative bearing an N-Cbz (benzyloxycarbonyl) group, a methyl ester, and a free 4-oxo substituent on the cyclohexane ring . With molecular formula C₁₇H₂₁NO₅ and a molecular weight of approximately 319.4 g/mol, the compound serves as a chiral or racemic synthetic intermediate in medicinal chemistry programs, most notably as a building block for hepatitis C virus (HCV) NS5A inhibitors [1]. The combination of orthogonal protecting groups (Cbz-amine, methyl ester) and a ketone handle for further functionalization distinguishes it from simpler Cbz-cyclohexylglycine or fully protected ketal analogs.

Why Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Cannot Be Replaced by Closest In-Class Analogs


Simple in-class substitution—e.g., replacing the 4-oxocyclohexyl core with a cyclohexyl, 4-hydroxycyclohexyl, or 1,4-dioxaspiro[4.5]decan-8-yl analog—alters three critical procurement parameters simultaneously: stereochemical integrity at the α-carbon, orthogonal protecting-group compatibility, and the availability of the ketone as a synthetic handle for late-stage functionalization [1]. The free ketone permits direct reductive amination, Wittig olefination, or ketal formation without the acidic deprotection step required for spiroacetal-protected congeners, a step that can cleave the acid-labile Cbz group and reduce overall yield [1]. Consequently, sourcing decisions based solely on nominal structural similarity risk introducing protecting-group incompatibility, racemization, or additional synthetic steps that degrade both chemical yield and enantiomeric excess in downstream drug candidates.

Quantitative Differentiation Evidence for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Procurement


Enantiomeric Purity: (S)-Configured Isomer Delivers 97–99% HPLC Purity vs. 95% Racemic Baseline

For stereochemically demanding applications such as HCV NS5A inhibitor synthesis, the (S)-enantiomer (CAS 1241377-38-7) is procurable at 97–99% HPLC purity from multiple independent vendors, whereas the racemic mixture (CAS 1543987-22-9) is typically offered at a minimum purity of 95% . Three vendors—Nanjing Kameixi Chemical (98% min), Shanghai Chishuipharm (98%+), and Ningbo Zhenyue Pharmatech (99% HPLC)—each independently exceed the 95% baseline, with the highest specification reaching 99% HPLC . This 2–4 percentage-point purity differential, combined with the 99% HPLC specification, reduces the burden of fractional crystallization or preparative chiral HPLC purification in downstream API synthesis.

Chiral synthesis Stereochemical purity HCV NS5A inhibitor intermediate

Ketone Synthetic Handle: Free 4-Oxo Group Enables Direct Reductive Amination Without Ketal Deprotection

The target compound possesses a free cyclohexanone moiety that serves as a direct electrophile for C–N or C–C bond formation, whereas the closest commercially available analog—methyl 2-(((benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 586377-14-2)—requires acidic or Lewis-acid-catalyzed deketalization to liberate the ketone prior to functionalization [1][2]. The Cbz protecting group is susceptible to hydrogenolytic and strongly acidic conditions; quantitative deprotection of the spiroacetal under conditions that preserve the Cbz-carbamate integrity can be challenging and may result in partial N-deprotection [2]. By circumventing this deprotection step, the target compound eliminates a synthetic operation and the associated yield loss, which for ketal-to-ketone conversions under Cbz-compatible conditions can range from 10–30% depending on substrate scope.

Orthogonal protecting groups Reductive amination Late-stage functionalization

Predicted Physicochemical Differentiation: Lower LogP vs. Spiroacetal Analog Impacts Chromatographic Behavior

The spiroacetal analog (CAS 586377-14-2) has a calculated LogP of 2.3 (octanol-water partition coefficient), arising from the additional hydrocarbon character contributed by the ethylene ketal bridge [1]. Although an experimentally measured LogP for the target compound has not been reported, the replacement of the ethylene ketal (two sp³ carbons) with a carbonyl oxygen (strong hydrogen-bond acceptor) is expected to reduce LogP by approximately 0.5–1.0 log units based on Hansch–Leo fragment constant analysis. This polarity differential directly translates to lower reversed-phase HPLC retention times and altered TLC R_f values, which can be exploited for purity monitoring and preparative separation strategies.

LogP Chromatographic retention Physicochemical property prediction

Procurement-Ready Scalability: (S)-Enantiomer Available in Bulk (25 kg) at 98%+ Purity from Multiple Vendors

The (S)-enantiomer (CAS 1241377-38-7) is not merely a catalog curiosity but a procurement-ready intermediate: Nanjing Kameixi Chemical packages at 100 g, 1 kg, and 25 kg scales at ≥98% purity, while Ningbo Zhenyue Pharmatech offers 25 kg quantities at 99% HPLC purity . In contrast, the racemate (CAS 1543987-22-9) was listed as 'Discontinued' at 5–100 mg scale by CymitQuimica as of May 2026, indicating limited commercial availability . This disparity in vendor commitment and scale translates to lower procurement risk and more favorable cost-per-gram metrics for the (S)-enantiomer in medicinal chemistry and early process development.

Supply chain Bulk procurement Enantiomeric intermediate

Patent-Corroborated Role as HCV NS5A Inhibitor Intermediate: Direct Link to Clinical Candidate Synthesis

Patent WO2011075439A1 (Bristol-Myers Squibb, 2010) explicitly employs the (S)-configured 4-oxocyclohexyl Cbz-amino acid methyl ester scaffold as a key intermediate in the construction of biaryl-linked NS5A inhibitors, a class that includes clinical candidates demonstrating picomolar to low nanomolar EC₅₀ values against HCV genotype 1b replicon [1][2]. The downstream products derived from this intermediate have been profiled in BindingDB with reported EC₅₀ values as low as 1 nM in the HCV 1b replicon assay [2]. Analogs lacking the 4-oxo group (e.g., fully saturated cyclohexyl) or bearing a 4,4-difluoro substituent appear in the same patent family as comparator intermediates, but the 4-oxo variant is uniquely positioned for late-stage diversification via reductive amination or oxime formation without protecting-group manipulation.

HCV NS5A inhibitor Patent intermediate Antiviral drug synthesis

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: Best-Fit Research and Industrial Application Scenarios


Chiral Intermediate for HCV NS5A Inhibitor Lead Optimization

Medicinal chemistry teams pursuing biaryl-linked or dimeric NS5A inhibitors can procure the (S)-enantiomer at 97–99% HPLC purity and use the free ketone directly for reductive amination with elaborated amine caps, consistent with the synthetic strategy disclosed in WO2011075439A1 [1]. The enantiomeric purity reduces the need for post-reaction chiral separation, while the 25 kg commercial availability supports gram-scale library synthesis through to preclinical candidate scale-up .

Stereoselective Synthesis of Cyclohexylglycine-Containing Peptidomimetics

The Cbz–methyl ester orthogonal protecting-group pair permits selective N- or C-terminal deprotection, making the compound a valuable building block for solution-phase peptide coupling. The 4-oxo group can be reduced to the alcohol or converted to the oxime for conformational constraint, providing a versatile entry to cyclohexylglycine-derived peptidomimetics without the protecting-group incompatibility issues associated with ketal-protected analogs [1].

Late-Stage Diversification via Ketone-Specific Chemistry in Parallel Synthesis

The free ketone uniquely enables one-step parallel derivatization (e.g., reductive amination, Wittig olefination, or hydrazone formation) under conditions fully orthogonal to the Cbz and methyl ester groups [1]. This contrasts with spiroacetal-protected congeners, which require a prior acidolysis step that risks Cbz cleavage, and with 4-hydroxy or 4-unsubstituted analogs that lack an electrophilic handle at this position entirely .

Analytical Reference Standard for Process-Related Impurity Profiling

The polarity separation between the ketone intermediate and the spiroacetal precursor (estimated ΔLogP ≈ 0.5–1.0) provides a built-in chromatographic window for impurity monitoring by reversed-phase HPLC [1]. Quality control laboratories supporting HCV API manufacturing can use the target compound as a reference standard to track ketone-to-impurity ratios, leveraging the same physicochemical differentiation that guides procurement selection.

Quote Request

Request a Quote for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.